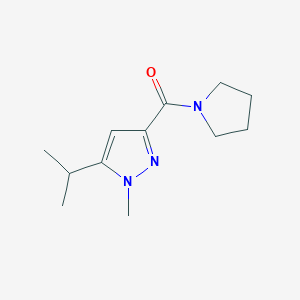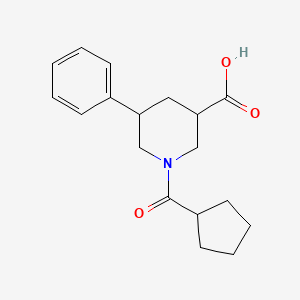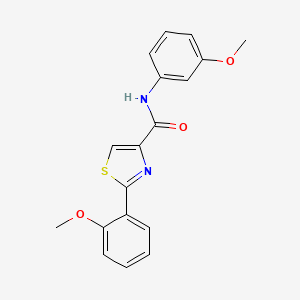
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide, also known as DFP-10825, is a small molecule inhibitor that has been widely used in scientific research. This compound belongs to the pyrazole-carboxamide family and has shown great potential in the treatment of various diseases.
Mécanisme D'action
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide acts as a competitive inhibitor of several kinases. It binds to the ATP-binding site of these kinases and prevents the phosphorylation of downstream targets. By inhibiting the activity of these kinases, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide disrupts several signaling pathways, leading to the inhibition of cell growth and proliferation.
Biochemical and Physiological Effects:
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. It inhibits the growth and proliferation of cancer cells by disrupting several signaling pathways. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has also been shown to induce apoptosis in cancer cells. In addition, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to have anti-inflammatory effects by inhibiting the production of cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide in lab experiments is its potency and selectivity. It has been shown to be a potent inhibitor of several kinases, making it a valuable tool in studying the role of these kinases in disease progression. However, one of the limitations of using N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the use of N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide in scientific research. One potential application is in the treatment of cancer. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study. Another potential application is in the treatment of inflammatory diseases. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been shown to have anti-inflammatory effects, which could make it a valuable tool in the treatment of diseases such as rheumatoid arthritis. Finally, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide could be further studied as a tool compound to study the role of various kinases in disease progression.
Méthodes De Synthèse
The synthesis of N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide involves several steps. The first step is the synthesis of 3,4-difluoroaniline, which is then reacted with 2,5-dimethylpyrazole-3-carboxylic acid to form the intermediate product. This intermediate is then reacted with thionyl chloride to form the final product, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide. The overall yield of this synthesis method is approximately 25%.
Applications De Recherche Scientifique
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been extensively used in scientific research as a potent inhibitor of various enzymes. It has been shown to inhibit the activity of several kinases, including JAK2, FLT3, and SRC. N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide has been used as a tool compound to study the role of various kinases in disease progression.
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2N3O/c1-7-5-11(17(2)16-7)12(18)15-8-3-4-9(13)10(14)6-8/h3-6H,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGZBJWHQRAXUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NC2=CC(=C(C=C2)F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-difluorophenyl)-2,5-dimethylpyrazole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)




![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)


![4-(cyclopropylmethyl)-N~5~-(3-fluorobenzyl)-4H-thieno[3,2-b]pyrrole-5-carboxamide](/img/structure/B7560975.png)


![N-(3-chloro-4-fluorophenyl)-4-(2-methyl-3H-imidazo[4,5-b]pyridin-3-yl)piperidine-1-carboxamide](/img/structure/B7561001.png)